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Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

Cat. No.: B186354

4-Chlorobenzylideneacetone, also known as 4-chlorobenzalacetone, is an a,3-unsaturated
ketone that belongs to the broader class of chalcones. Its structure, featuring a reactive enone
system conjugated to a chloro-substituted aromatic ring, makes it a valuable intermediate in
organic synthesis and a molecule of interest for medicinal chemistry. The presence of the
chlorine atom significantly influences the molecule's electronic properties and reactivity,
enhancing its potential as a pharmacophore or a precursor to more complex molecular
architectures.[1] This guide provides a comprehensive analysis of the core physicochemical
properties of 4-Chlorobenzylideneacetone, offering field-proven insights for researchers,
scientists, and drug development professionals. We will delve into its structural and physical
characteristics, synthetic pathways, analytical characterization, chemical reactivity, and
potential applications, grounding all claims in authoritative references.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its
application in research and development. 4-Chlorobenzylideneacetone is a solid at room
temperature, a characteristic that simplifies its handling and purification.[2]

Data Summary

The key quantitative data for 4-Chlorobenzylideneacetone are summarized below for ease of
reference.
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Property Value Source(s)

E)-4-(4-chlorophenyl)but-3-en-
IUPAC Name (2 e Pheny) [31[4]
-one

4-Chlorobenzalacetone, p-
Synonyms _ [21[5]
Chlorobenzylidene acetone

CAS Number 3160-40-5 [3][4]
Molecular Formula C10HoCIO [4115]
Molecular Weight 180.63 g/mol [3][5]
Physical State Solid, White to Light Yellow 1[6]
Powder/Crystal

Melting Point 55-60 °C [41151[6]
Boiling Point 145-147 °C at 5 mmHg [4][5]
Density 1.157 g/cm3 [5]

Solubility Profile: A Qualitative and Methodological
Overview

Precise, temperature-dependent solubility data for 4-Chlorobenzylideneacetone is not
extensively documented in the literature. However, based on the principle of "like dissolves
like," its molecular structure—a largely nonpolar aromatic framework with a moderately polar
ketone group—dictates its solubility profile.[7] It is expected to be readily soluble in common
organic solvents such as acetone, ethanol, ether, and chlorinated solvents, while being
insoluble in water.

For applications requiring precise quantitative solubility data, such as in reaction engineering or
formulation development, empirical determination is necessary. The shake-flask method is a
robust and widely accepted protocol for this purpose.

o Preparation: Add an excess amount of 4-Chlorobenzylideneacetone to a known volume of
the desired solvent in a sealed vial or flask.
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o Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period
(e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or
orbital incubator is recommended.

o Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the
undissolved solid has fully settled. Centrifugation can be employed to accelerate this
process.

o Sampling & Dilution: Carefully extract a known volume of the supernatant (the saturated
solution), ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent
to a concentration within the linear range of the chosen analytical method.

» Quantification: Analyze the concentration of the diluted solution using a calibrated analytical
technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography
(HPLC).

 Calculation: Calculate the original concentration in the saturated solution, factoring in the
dilution, to determine the solubility in units such as g/L or mol/L.

Synthesis and Purification

The most common and efficient method for synthesizing 4-Chlorobenzylideneacetone is the
Claisen-Schmidt condensation, a base-catalyzed reaction between 4-chlorobenzaldehyde and
acetone.[8] This reaction is a cornerstone of organic chemistry for forming a,3-unsaturated
ketones.

Reaction Workflow

The synthesis proceeds by forming an enolate from acetone, which then acts as a nucleophile,
attacking the carbonyl carbon of 4-chlorobenzaldehyde. A subsequent dehydration step yields
the final product.
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Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis and Recrystallization

o Materials: 4-chlorobenzaldehyde, acetone, ethanol, sodium hydroxide (NaOH), distilled

water.
e Procedure:

o Prepare a solution of sodium hydroxide (e.g., 0.1 mol) in a mixture of water (25 mL) and
ethanol (20 mL) in a flask, and cool the mixture in an ice bath to approximately 15-20 °C.
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o In a separate beaker, prepare a solution of 4-chlorobenzaldehyde (0.1 mol) in acetone
(0.2-0.3 mol, used in excess).

o With vigorous stirring, slowly add the aldehyde-acetone solution to the cooled NaOH
solution. Maintain the temperature below 25 °C.

o A precipitate should form. Continue stirring the mixture for 1-2 hours after the addition is
complete.

o Collect the crude product by vacuum filtration using a Buchner funnel.
o Wash the product thoroughly with cold water to remove any remaining NaOH.

o Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot
ethanol. If the solution is colored, a small amount of activated charcoal can be added and
the solution filtered while hot.

o Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to
induce crystallization.

o Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,
and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard
spectroscopic methods are employed for this purpose.[9]
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] Expected Observations for 4-
Technique .
Chlorobenzylideneacetone

Signals for aromatic protons (doublets, ~7.4-7.6
m), vinylic protons (doublets, ~6.7 and ~7.5
14 NMR ppm) | ylic p (
ppm, with trans coupling constant ~16 Hz), and

a methyl singlet (~2.4 ppm).[10]

Signals for the carbonyl carbon (~198 ppm),
aromatic carbons (~128-138 ppm), vinylic

15C NMR ( ppm) y
carbons (~125 and ~143 ppm), and the methyl

carbon (~27 ppm).

Strong absorption band for the C=0 stretch of
R Spect the conjugated ketone (~1670 cm~1), C=C
ectrosco
P Py alkene stretch (~1605 cm~1), and bands

corresponding to the chloro-aromatic ring.[11]

A strong absorption maximum (A_max) in the
UV-Vis Snect UV region (typically ~290-310 nm in ethanol or
-Vis Spectrosco
P i hexane) corresponding to the 1 — T11* transition

of the extended conjugated system.[12]

A molecular ion peak (M+*) at m/z 180, with a
M Spect . characteristic M+2 peak at m/z 182 in an
ass Spectrometr
P Y approximate 3:1 ratio, confirming the presence

of a single chlorine atom.[3]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 4-Chlorobenzylideneacetone is dominated by its a,B-unsaturated
ketone functionality. This makes it a versatile building block for synthesizing more complex
molecules.

Michael Addition

The [3-carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a
reaction known as a Michael addition or 1,4-conjugate addition. This is a powerful method for
forming new carbon-carbon and carbon-heteroatom bonds.[13]
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4-Chlorobenzylideneacetone
Michael Addition
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Click to download full resolution via product page
Caption: Reactivity as a Michael acceptor.

This reactivity allows 4-Chlorobenzylideneacetone to serve as a precursor for various
heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are important
scaffolds in drug discovery.[13]

Potential Applications in Drug Development

While specific biological data for 4-Chlorobenzylideneacetone itself is not widely published,
its structural class (chalcones) and the presence of a chlorine atom suggest significant
potential for biological activity.

» Anticancer Potential: Many chalcone derivatives exhibit potent cytotoxic effects against
various cancer cell lines. The mechanism often involves inducing apoptosis, arresting the cell
cycle, or inhibiting key signaling pathways.[14]

o Antimicrobial Properties: The enone moiety is a known pharmacophore in antimicrobial
agents. Structurally related compounds have shown efficacy against a range of bacteria and
fungi, potentially by disrupting essential cellular processes.[14][15]

e Enzyme Inhibition: The electrophilic nature of the molecule makes it a candidate for covalent
or non-covalent inhibition of enzymes, particularly those with nucleophilic residues (like
cysteine) in their active sites.

The incorporation of chlorine can enhance a molecule's metabolic stability, lipophilicity, and
binding affinity, properties that are often advantageous in drug design.[1] Therefore, 4-
Chlorobenzylideneacetone serves as a valuable starting point for generating compound
libraries for screening against various biological targets.
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Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4-Chlorobenzylideneacetone is classified with the following hazards:

e H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be followed when handling this compound,
including the use of personal protective equipment (gloves, safety glasses, lab coat) and
working in a well-ventilated fume hood.
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chlorobenzylideneacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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